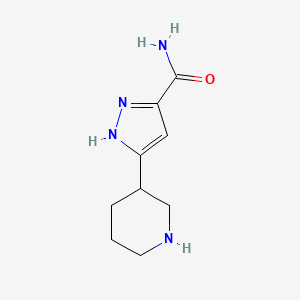

3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

5-piperidin-3-yl-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c10-9(14)8-4-7(12-13-8)6-2-1-3-11-5-6/h4,6,11H,1-3,5H2,(H2,10,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENMNPGYHPABRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC(=NN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Construction

The pyrazole ring is commonly synthesized via the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For this compound, the pyrazole ring can be constructed by reacting a suitable β-ketoester or β-diketone with hydrazine derivatives under controlled conditions.

Introduction of the Carboxamide Group

The carboxamide group at position 5 of the pyrazole ring can be introduced either by:

- Direct amidation of a pyrazole-5-carboxylic acid intermediate.

- Conversion of pyrazole-5-carbonitrile to the corresponding carboxamide via hydrolysis.

Attachment of the Piperidin-3-yl Substituent

The piperidin-3-yl group is introduced through nucleophilic substitution or coupling reactions. A common approach involves:

- Using a halogenated pyrazole intermediate (e.g., 3-halopyrazole-5-carboxamide).

- Nucleophilic substitution with piperidine or a piperidin-3-yl derivative under basic conditions.

Alternatively, the piperidin-3-yl moiety can be incorporated prior to pyrazole ring formation by using substituted hydrazines or diketones.

Detailed Synthetic Route Example (Based on Patent US5624941A)

The patent US5624941A describes methods for preparing pyrazole derivatives including compounds structurally related to this compound. The key steps are summarized below:

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 3-halopyrazole-5-carboxylic acid | Halogenation of pyrazole precursor | Provides reactive site for substitution |

| 2 | Conversion to 3-halopyrazole-5-carboxamide | Amidation using ammonia or amines | Forms carboxamide functionality |

| 3 | Nucleophilic substitution with piperidin-3-yl nucleophile | Basic conditions, solvent like DMF | Introduces piperidin-3-yl substituent |

| 4 | Purification and isolation | Crystallization or chromatography | Ensures compound purity |

This route emphasizes the use of halogenated intermediates to facilitate substitution with the piperidinyl group, which is a common strategy in heterocyclic chemistry.

Research Findings and Optimization

- Yield Optimization: Reaction yields depend strongly on the choice of solvent, temperature, and base. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilic substitution efficiency.

- Purity and Characterization: The final compound is typically purified by recrystallization or chromatographic methods. Characterization is done using NMR spectroscopy, mass spectrometry, and elemental analysis.

- Scalability: The described methods are adaptable for scale-up, important for pharmaceutical manufacturing.

Summary Table of Preparation Methods

| Preparation Step | Common Reagents/Conditions | Purpose | Advantages | Challenges |

|---|---|---|---|---|

| Pyrazole ring formation | Hydrazine + β-diketone/β-ketoester | Construction of pyrazole core | Straightforward, well-established | Control of regioselectivity |

| Carboxamide introduction | Amidation of acid or nitrile hydrolysis | Installation of carboxamide group | High specificity | Requires pure intermediates |

| Piperidin-3-yl substitution | Halopyrazole + piperidin-3-yl nucleophile, base, DMF | Attach piperidinyl substituent | Efficient substitution | Side reactions possible |

| Purification and characterization | Chromatography, recrystallization | Obtain pure compound | High purity achievable | Time-consuming |

Chemical Reactions Analysis

Types of Reactions

3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the pyrazole or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties.

Scientific Research Applications

3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural features.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrazole rings can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Table 1: Anti-Inflammatory Activity of Pyrazole-5-carboxamide Derivatives

Carbonic Anhydrase Inhibitors

Pyrazole-carboxamide derivatives substituted with sulfonamide groups (e.g., 4d and 4f) demonstrated potent carbonic anhydrase inhibition (Ki = 8–12 nM). These compounds feature a 4-aminosulfonylphenyl group at the carboxamide nitrogen, which enhances interactions with the enzyme’s zinc-binding site. In contrast, this compound lacks this sulfonamide moiety, likely reducing its inhibitory potency against carbonic anhydrase .

Table 2: Carbonic Anhydrase Inhibition Data

| Compound | Substituents | Melting Point (°C) | Ki (nM) | Reference |

|---|---|---|---|---|

| 4d | 2-Hydroxy-4,5-dimethylphenyl | 272–274 | 8.2 | |

| 4f | 5-Chloro-2-hydroxyphenyl | 302–304 | 12.1 | |

| This compound | Piperidin-3-yl | Not reported | Not tested |

Analgesic Pyrazole-Propanoic Acid Amides

Banoglu et al. reported pyrazole-propanoic acid amides (e.g., 5a, 5f) with analgesic activity comparable to aspirin. These compounds incorporate a pyridazinyl group at position 1 of the pyrazole ring, which may enhance CNS penetration. The absence of a piperidine or pyridazinyl group in this compound suggests differences in bioavailability and target engagement .

Biological Activity

3-(Piperidin-3-yl)-1H-pyrazole-5-carboxamide, also known as Atogepant, is a compound that has garnered attention for its biological activity, particularly in the context of migraine treatment. This article explores its mechanisms of action, pharmacokinetics, and various biological effects, supported by data tables and research findings.

Target Receptors

The primary target of this compound is the calcitonin gene-related peptide (CGRP) receptors . As an antagonist to these receptors, it plays a crucial role in preventing the vasodilation and inflammatory processes associated with migraine headaches.

Biochemical Pathways

The antagonistic action disrupts the normal functioning of the CGRP pathway, which is pivotal in migraine pathophysiology. By inhibiting CGRP signaling, this compound effectively reduces the frequency and severity of migraine attacks.

Pharmacokinetics

This compound has been optimized for improved pharmacokinetic properties, leading to increased oral bioavailability. Its stability under physiological conditions enhances its therapeutic potential.

Cellular Effects

This compound influences various cellular processes through modulation of signaling pathways and gene expression. It can alter the phosphorylation status of key proteins involved in signal transduction, thereby impacting cellular responses to external stimuli.

Molecular Mechanisms

At the molecular level, this compound binds to specific biomolecules such as enzymes and receptors. This binding can inhibit enzyme activity by blocking substrate access to active sites or modulate receptor activity, leading to significant changes in cellular function and behavior.

Case Studies

Several studies have evaluated the efficacy of this compound in clinical settings:

- Migraine Treatment : In a double-blind clinical trial, patients receiving Atogepant reported a significant reduction in migraine days compared to placebo groups. The compound demonstrated a favorable safety profile with minimal side effects.

- In Vitro Studies : Laboratory studies indicated that prolonged exposure to this compound resulted in sustained changes in gene expression related to inflammatory responses, suggesting potential applications beyond migraine treatment .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Structure Features | Biological Activity | IC50 Values |

|---|---|---|---|

| This compound | Pyrazole core with piperidine | CGRP receptor antagonist | Not specified |

| 4-Amino-3-(piperidin-1-yl)-pyrazole | Amino group at position 4 | Anticancer properties | IC50: 0.08 µM (MCF-7) |

| 5-Methylpyrazole | Methyl substitution at position 5 | Anti-inflammatory activity | Not specified |

Q & A

Q. What are effective synthetic routes for 3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide and its analogs?

Methodological Answer: Synthesis typically involves multi-step processes starting with condensation of substituted phenylpyrazole precursors. For example, analogs like SR141716A (a CB1 receptor ligand) are synthesized via 1,5-diarylpyrazole core templates, where the piperidinyl group is introduced through amide bond formation . Key steps include:

- Core formation: Cyclization of hydrazine derivatives with β-ketoesters.

- Substituent addition: Piperidine rings are introduced via nucleophilic substitution or coupling reactions (e.g., using carbodiimide-based coupling agents).

- Purification: High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is recommended for isolating intermediates and final products .

Q. How can researchers assess the initial biological activity of this compound?

Methodological Answer: In vitro assays targeting receptor binding or enzymatic inhibition are prioritized. For example:

- Receptor affinity: Radioligand displacement assays (e.g., CB1 receptor binding using [³H]SR141716A as a reference ligand) .

- Antiviral activity: Measles virus RNA polymerase inhibition can be evaluated via EC₅₀ determination in plaque reduction assays .

- Anti-inflammatory screening: Carrageenan-induced rat paw edema models are used to measure in vivo efficacy .

Advanced Research Questions

Q. What structural modifications enhance target selectivity in piperidine-pyrazole carboxamides?

Methodological Answer: Computational modeling and thermodynamic mutant cycles guide rational design. For instance:

- Hydrogen bonding optimization: In SR141716A, the C3 substituent forms a critical hydrogen bond with K3.28(192) in CB1 receptors, which stabilizes the inactive state. Mutagenesis studies (e.g., K3.28A mutation) confirmed this interaction’s role in inverse agonism .

- Substituent effects: Trifluoromethyl groups at the pyrazole 3-position improve metabolic stability and binding affinity, as seen in DPC 423 derivatives .

Q. How can contradictory data on metabolic pathways be resolved?

Methodological Answer: Advanced analytical techniques are required to characterize metabolites:

- LC-MS/MS: Identifies unusual metabolites, such as glutathione adducts formed via γ-glutamyltranspeptidase (GGT)-mediated conjugation .

- NMR spectroscopy: Resolves structural ambiguities in metabolites, particularly for chiral centers or regioisomers .

- Species-specific metabolism: Cross-species comparisons (e.g., rat vs. human hepatocytes) clarify metabolic discrepancies .

Q. What strategies address low solubility in pharmacokinetic studies?

Methodological Answer:

- Prodrug design: Introduce hydrolyzable groups (e.g., ester or amide prodrugs) to improve aqueous solubility. For example, ethyl ester derivatives of pyrazole-carboxamides show enhanced bioavailability .

- Formulation optimization: Use cyclodextrin-based complexes or lipid nanoparticles to enhance dissolution rates .

Data Contradiction Analysis

Q. Why do pyrazole-carboxamide derivatives exhibit varying efficacy across similar receptor targets?

Methodological Answer: Contradictions arise from differences in:

- Binding modes: Molecular docking studies reveal that minor structural changes (e.g., substituent position) alter interactions with key residues (e.g., F3.36/W6.48 in CB1 receptors) .

- Assay conditions: Variations in buffer pH, ion concentration, or cell lines (e.g., HEK293 vs. CHO cells) impact receptor conformation and ligand affinity .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.